Octan-3-yl 2-methylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octan-3-yl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAQNNBRWRROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026112 | |
| Record name | Octan-3-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307905-87-7 | |
| Record name | Octan-3-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Octan 3 Yl 2 Methylbut 2 Enoate
Stereocontrolled Chemical Synthesis of Octan-3-yl 2-methylbut-2-enoate and its Analogues
The precise spatial arrangement of atoms within this compound is crucial for its characteristic properties. Stereocontrolled synthesis aims to produce specific stereoisomers, which requires sophisticated control over the formation of chiral centers and the geometry of the double bond.
The synthesis of an enantiomerically pure ester fundamentally relies on the availability of enantiopure precursors, in this case, the chiral alcohol (R)- or (S)-octan-3-ol. The development of synthetic routes to such chiral secondary alcohols is a significant area of research. Common strategies include the asymmetric reduction of the corresponding ketone (octan-3-one) using chiral catalysts or enzymatic reductions, which can provide high enantiomeric excess.
Once the chiral alcohol is obtained, enantioselective esterification is employed to form the final product. This can be a challenging step, as traditional acid-catalyzed esterification is not inherently selective and can lead to racemization. Modern chemo-enzymatic approaches are often preferred, utilizing enzymes that can selectively acylate one enantiomer of a racemic alcohol or react with an enantiopure alcohol without compromising its stereochemical integrity. mdpi.comnih.gov
The 2-methylbut-2-enoate moiety of the target molecule contains a double bond that can exist as either the (E) (trans) or (Z) (cis) isomer. The naturally occurring form is typically the (E)-isomer, known as tiglic acid, while the (Z)-isomer is angelic acid. Controlling this geometry is critical.
Several strategies have been developed for the stereoselective synthesis of trisubstituted alkenes. nih.gov For instance, catalytic cross-metathesis offers a powerful tool for building the carbon-carbon double bond with a high degree of stereocontrol. nih.gov These reactions can be designed to favor the formation of either the E or Z isomer, depending on the catalyst and reaction conditions chosen. nih.gov Another approach involves the geometric E→Z isomerization of alkenyl silanes through selective energy transfer, which can achieve high selectivity for the desired isomer. researchgate.net The choice of synthetic route to the acid or its corresponding ester derivative will ultimately determine the E/Z ratio in the final product. For example, the dehydration of C5 alcohol isomers can be tuned to produce different ratios of methylbutene isomers, which are precursors in some synthetic pathways. googleapis.com
Table 1: Comparison of Isomers Related to the Synthesis
| Isomer Name | Common Name | Configuration | Key Feature |
|---|---|---|---|
| (E)-2-Methylbut-2-enoic acid | Tiglic Acid | Trans | The more stable, naturally occurring isomer. |
| (Z)-2-Methylbut-2-enoic acid | Angelic Acid | Cis | The less stable isomer. |
| (E)-but-2-ene | trans-but-2-ene | Trans | Higher priority groups are on opposite sides of the double bond. docbrown.info |
| (Z)-but-2-ene | cis-but-2-ene | Cis | Higher priority groups are on the same side of the double bond. docbrown.info |
Catalysis is central to the efficient synthesis of this compound. The primary method for its formation is the esterification of 2-methylbut-2-enoic acid (or its derivatives) with octan-3-ol.
A standard laboratory-scale synthesis involves the direct esterification of tiglic acid and octan-3-ol using a strong acid catalyst like p-toluenesulfonic acid. The reaction is typically performed in a non-polar solvent with the continuous removal of water to drive the equilibrium towards the product. vulcanchem.com
However, for industrial applications and greener processes, heterogeneous catalysts and enzymatic catalysts are increasingly favored. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B, often sold as Novozym 435), are highly effective for this transformation. vulcanchem.comnih.gov These enzyme catalysts offer several advantages:
High Selectivity: They can operate under mild conditions, preserving the stereochemistry of the chiral alcohol and the geometry of the double bond.
Reduced Waste: The catalyst is easily separated from the reaction mixture and can be recycled.
Milder Conditions: Reactions are typically run at lower temperatures (e.g., 40-60 °C), reducing energy consumption and the risk of side reactions. nih.gov
Chemo-Enzymatic and Biocatalytic Synthetic Routes
The integration of biological catalysts with chemical synthesis, known as a chemo-enzymatic approach, provides powerful and sustainable pathways for producing complex molecules like this compound. nih.gov These methods leverage the high selectivity of enzymes for specific steps within a multi-step synthesis. researchgate.netmdpi.com
Lipases and esterases are widely employed for the synthesis of esters due to their remarkable efficiency and selectivity. nih.govresearchgate.net As mentioned, Candida antarctica lipase B (CAL-B) is a robust and versatile catalyst for the esterification of secondary alcohols. researchgate.net
In the synthesis of this compound, lipases can be used in several ways:
Direct Esterification: Catalyzing the reaction between tiglic acid and octan-3-ol. The reaction can be performed in organic solvents or, more sustainably, in solvent-free systems where one of the substrates acts as the solvent. project-incite.eu
Transesterification: Reacting an existing simple ester of tiglic acid (e.g., methyl or ethyl tiglate) with octan-3-ol.
The choice of reaction medium, temperature, and substrate ratio are critical parameters for optimizing the enzymatic reaction. nih.gov For example, lipase-catalyzed synthesis has been successfully performed in supercritical carbon dioxide, which can enhance reaction rates and simplify product purification. researchgate.net Water activity is another crucial factor; while lipases are hydrolases, their synthetic activity is favored in micro-aqueous environments. project-incite.eu
Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis
| Parameter | Influence on Reaction | Typical Conditions/Observations | Source |
|---|---|---|---|
| Enzyme Type | Determines activity and selectivity. | Candida antarctica Lipase B (Novozym 435) is highly effective and widely used. | nih.govnih.gov |
| Temperature | Affects reaction rate and enzyme stability. | Optimum often found between 40-70 °C. | nih.govresearchgate.net |
| Substrate Ratio | Can shift equilibrium to favor product formation. | An excess of one substrate (e.g., the alcohol) can increase conversion. | nih.gov |
| Reaction Medium | Influences enzyme activity and substrate solubility. | Solvent-free systems or supercritical CO2 offer green alternatives to organic solvents. | project-incite.euresearchgate.net |
| Water Removal | Prevents hydrolysis and drives the reaction forward. | Use of molecular sieves or pervaporation. | project-incite.eu |
While chemical and chemo-enzymatic syntheses are well-established, the direct fermentative production of esters using engineered microorganisms represents a frontier in biotechnology. This approach involves designing and constructing metabolic pathways within a microbial host, such as E. coli or yeast, to convert simple carbon sources (like glucose) into the desired high-value chemical.
For this compound, this would require the assembly of a multi-enzyme pathway capable of:
Synthesizing the octan-3-ol backbone.
Synthesizing the 2-methylbut-2-enoic acid moiety.
Catalyzing the final esterification step inside the cell.
Although specific engineered strains for the production of this particular ester are not widely documented, the principles of metabolic engineering are well-established for producing related molecules. For instance, engineered aldolases have been used to create chiral precursors for complex molecules, and multi-enzyme cascades have been constructed in one-pot reactions to produce nucleoside analogues. researchgate.net The biosynthesis of other flavor esters has also been demonstrated in engineered microbes. The challenge lies in integrating these complex pathways and optimizing them for high yield and titer, overcoming potential toxicity of the intermediate or final products to the host organism.
Exploration of this compound as a Synthetic Intermediate
This compound, as a member of the tiglate ester family, holds potential as a versatile synthetic intermediate in organic chemistry. The reactivity of this compound is primarily centered around the ester functionality and the α,β-unsaturated system of the 2-methylbut-2-enoate moiety. These reactive sites allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
Derivatization Studies and Chemical Modifications
The chemical structure of this compound offers several avenues for derivatization. Key transformations can be targeted at the ester group or the carbon-carbon double bond.
Reactions at the Ester Group:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylbut-2-enoic acid (tiglic acid) and octan-3-ol. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.ukyoutube.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and the corresponding alcohol. libretexts.orgmasterorganicchemistry.com Mild methods for the hydrolysis of hindered esters using non-aqueous conditions, such as a mixture of sodium hydroxide (B78521) in methanol (B129727) and dichloromethane, have also been developed. arkat-usa.org
Transesterification: The octan-3-yl group can be exchanged with other alkyl groups through transesterification. This reaction can be catalyzed by acids or bases and is often driven to completion by removing the liberated alcohol (in this case, octan-3-ol). wikipedia.orgmasterorganicchemistry.com This process is widely used in industrial applications, such as the production of biodiesel. fiveable.metaylorandfrancis.com
Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required to reduce esters to primary alcohols, which in this case would yield 2-methylbut-2-en-1-ol (B1195496) and octan-3-ol. youtube.com The reaction proceeds through an aldehyde intermediate. Less reactive reducing agents such as sodium borohydride (B1222165) are generally not effective for ester reduction. youtube.com More selective, catalyst-dependent methods using reagents like borane-ammonia have been developed to reduce esters to either ethers or alcohols. organic-chemistry.org
Reactions involving the α,β-Unsaturated System:
Cycloaddition Reactions: The electron-deficient double bond in the 2-methylbut-2-enoate moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. youtube.comyoutube.com These reactions are powerful tools for the construction of cyclic systems. youtube.comresearchgate.net
Allylic Oxidation: The allylic methyl groups of the 2-methylbut-2-enoate unit can be susceptible to oxidation, introducing further functionality into the molecule. Studies on related tigliane (B1223011) esters have shown that allylic oxidation can lead to the formation of new oxygen-containing functional groups. nih.gov
Interactive Data Table: Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl, H2SO4), heat | 2-Methylbut-2-enoic acid, Octan-3-ol | Reversible reaction. chemguide.co.uk |
| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), heat | Salt of 2-Methylbut-2-enoic acid, Octan-3-ol | Irreversible reaction. masterorganicchemistry.com |
| Transesterification | Alcohol, acid or base catalyst, heat | New ester, Octan-3-ol | Equilibrium-driven process. wikipedia.org |
| Reduction | 1. LiAlH4, Et2O or THF; 2. H3O+ workup | 2-Methylbut-2-en-1-ol, Octan-3-ol | Requires a strong reducing agent. |
| Cycloaddition (Diels-Alder) | Diene, heat or Lewis acid catalyst | Cyclohexene derivative | Forms a six-membered ring. youtube.com |
| Allylic Oxidation | Oxidizing agent (e.g., SeO2) | Oxidized derivative | Introduces functionality at the allylic position. nih.gov |
Synthesis of Complex Natural Products Featuring the 2-Methylbut-2-enoate Structural Unit
The 2-methylbut-2-enoate (tiglate) moiety is a structural component found in a variety of complex natural products, many of which exhibit significant biological activity. researchgate.netnih.gov The synthesis of these molecules often involves the introduction of the tiglate ester at a late stage, or the use of a tiglate-containing building block in the synthetic route.
A prominent example is Tigilanol tiglate (EBC-46) , a diterpenoid natural product isolated from the blushwood tree (Fontainea picrosperma). nih.govnih.gov This compound is a potent protein kinase C (PKC) activator and has shown promise as an anticancer agent. researchgate.netnih.gov The practical synthesis of tigilanol tiglate and its analogues often involves the esterification of a complex polycyclic alcohol with tiglic acid or a derivative thereof. researchgate.netnih.gov
The general strategies for incorporating the 2-methylbut-2-enoate unit into complex natural products include:
Direct Esterification: A common method involves the direct esterification of a hydroxyl group on the natural product precursor with tiglic acid, often using a coupling agent to facilitate the reaction.
Transesterification: In some cases, a pre-existing ester on the natural product scaffold can be converted to the tiglate ester via transesterification.
The presence of the 2-methylbut-2-enoate group can be crucial for the biological activity of the natural product. For instance, in the case of tigilanol tiglate analogues, variations in the ester group have been shown to significantly impact their binding affinity and selectivity for PKC isoforms. nih.gov
Interactive Data Table: Examples of Natural Products Containing the 2-Methylbut-2-enoate Moiety
| Natural Product | Source | Biological Activity | Synthetic Approach to Incorporate the Tiglate Moiety |
| Tigilanol tiglate | Fontainea picrosperma | Anticancer, PKC activator researchgate.netnih.gov | Semisynthesis from phorbol (B1677699) involving late-stage esterification. researchgate.netnih.gov |
| Phorbol Esters | Euphorbiaceae family | PKC activators, pro-inflammatory nih.gov | Esterification of phorbol. nih.gov |
Sophisticated Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation
To unambiguously determine the structure of Octan-3-yl 2-methylbut-2-enoate, a combination of high-resolution spectroscopic methods is essential. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to provide a complete assignment of all atoms in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the octan-3-yl and the 2-methylbut-2-enoate moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton. The signal for the proton on the chiral center (C3 of the octyl group) would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The vinylic proton of the butenoate group would also show a distinct chemical shift, typically in the downfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-185 ppm. chemrevise.org The sp² hybridized carbons of the C=C double bond will also have characteristic downfield shifts. libretexts.org Predicted ¹³C NMR data for structurally similar compounds containing a 2-methylbut-2-enoyl group can help in the assignment of the signals for this compound. np-mrd.org
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 2-methylbut-2-enoate moiety | ||
| C=O | - | ~167 |
| =C(CH₃)- | ~1.8 (s, 3H) | ~128 |
| =CH-CH₃ | ~6.0 (q, 1H) | ~138 |
| =CH-CH₃ | ~1.9 (d, 3H) | ~14 |
| -C(CH₃)= | - | ~12 |
| Octan-3-yl moiety | ||
| -O-CH- | ~4.9 (m, 1H) | ~74 |
| -CH₂-CH(O)- | ~1.6 (m, 2H) | ~32 |
| -CH₂-CH₂-CH(O)- | ~1.3 (m, 2H) | ~25 |
| -(CH₂)₄-CH₃ | ~1.3 (m, 8H) | ~29, 23, 32 |
| -CH₃ | ~0.9 (t, 3H) | ~14 |
Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₃H₂₄O₂).
In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The electron ionization (EI) mass spectrum of 2-methylbut-2-ene, a structural component, shows a prominent base peak at m/z 55, which corresponds to the stable allylic carbocation. docbrown.info For this compound, characteristic fragmentation would likely involve the loss of the octyl group and fragmentation within the alkyl chain. The McLafferty rearrangement is a common fragmentation pathway for esters, which could lead to a characteristic neutral loss.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 199 | [M - C₅H₁₁]⁺ | Loss of pentyl radical from the octyl chain |
| 112 | [C₈H₁₆]⁺ | Loss of the 2-methylbut-2-enoate moiety |
| 85 | [C₅H₉O]⁺ | Acylium ion from the 2-methylbut-2-enoate part |
| 57 | [C₄H₉]⁺ | Butyl cation from the octyl chain |
| 55 | [C₄H₇]⁺ | Allylic cation from the butenoate moiety |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1715-1735 cm⁻¹. Another key feature would be the C=C stretching vibration of the α,β-unsaturated system, which is expected around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman particularly useful for analyzing the unsaturated part of the molecule.
The presence of a chiral center at the C3 position of the octyl group means that this compound can exist as two enantiomers. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining the absolute configuration of the specific enantiomer. saschirality.org These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. acs.orgcas.cz The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. vanderbilt.edu For complex molecules, computational methods are often used in conjunction with experimental data to predict the chiroptical spectra for each possible enantiomer, allowing for a confident assignment of the absolute configuration. nih.gov
Chromatographic Separations and Quantitative Analysis in Complex Mixtures
In many instances, this compound may be present as a component of a complex mixture, such as an essential oil. Chromatographic techniques are necessary to separate it from other components before identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. gcms.czsigmaaldrich.com For example, the related compound Hexan-3-yl (E)-2-methylbut-2-enoate has a reported Kovats retention index of 1231 on a non-polar column. nist.gov
Following separation by GC, the compound enters the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. This combination of chromatographic separation and mass spectrometric detection allows for the reliable identification and quantification of this compound even in complex volatile profiles, such as those from Roman chamomile, where various esters of 2-methylbut-2-enoic acid have been reported. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of volatile compounds like this compound, especially when derivatization is employed to enhance detection. While gas chromatography is often the primary method for analyzing such volatile esters, HPLC offers advantages in specific applications, particularly for non-volatile precursors or when analyzing complex matrices. nih.govyoutube.com
Reverse-phase HPLC is a commonly utilized mode for the separation of esters. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. For a compound like this compound, a C18 column is often the stationary phase of choice, providing excellent resolution. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), which allows for the efficient elution of compounds with varying polarities. youtube.com
Detection in HPLC can be achieved through various detectors. A Diode Array Detector (DAD) or a UV-Vis detector can be used if the analyte possesses a suitable chromophore. However, for esters that lack a strong chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to improve sensitivity. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide both quantification and structural information, although it is more challenging for highly volatile compounds. researchgate.net
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detector | UV at 210 nm (after derivatization) or Mass Spectrometer |
This table presents a hypothetical HPLC method based on common practices for analyzing similar volatile esters. Actual conditions may vary depending on the specific analytical requirements.
Preparative Chromatography for Isolation from Natural Sources
The isolation of pure this compound from complex natural extracts is crucial for its structural elucidation, sensory analysis, and use as a reference standard. Preparative chromatography is the key technique employed for this purpose, allowing for the separation and collection of larger quantities of the target compound. researchgate.netresearchgate.net
The process often begins with the extraction of volatile compounds from the natural source using methods like solvent extraction or steam distillation. This crude extract is then typically subjected to a preliminary fractionation step, such as flash chromatography, to separate compounds based on broad polarity differences.
Following initial cleanup, preparative high-performance liquid chromatography (prep-HPLC) is frequently used for the final purification of the target ester. nih.gov Similar to analytical HPLC, a reverse-phase C18 column is often employed, but with a larger diameter to accommodate higher sample loads. The mobile phase composition and gradient are optimized to achieve the best possible separation of this compound from other closely eluting compounds. Fractions are collected as they elute from the column, and those containing the pure compound are identified using analytical techniques like GC-MS or analytical HPLC.
Table 2: General Steps in the Preparative Isolation of this compound
| Step | Description | Technique(s) |
| 1. Extraction | Extraction of volatile compounds from the plant or fruit matrix. | Solvent Extraction, Steam Distillation |
| 2. Pre-fractionation | Initial separation of the crude extract into simpler fractions. | Flash Chromatography, Solid-Phase Extraction (SPE) |
| 3. High-Resolution Separation | Final purification of the target compound. | Preparative HPLC (Prep-HPLC) |
| 4. Fraction Analysis | Identification and purity assessment of the collected fractions. | GC-MS, Analytical HPLC |
| 5. Compound Confirmation | Structural confirmation of the isolated compound. | NMR Spectroscopy, Mass Spectrometry |
Integrated Multi-Omics Approaches in Metabolomics Research
Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to understand the biochemical processes underlying traits like flavor and aroma. nih.govnih.govmdpi.com The integration of metabolomics with other "omics" disciplines, such as genomics and transcriptomics, offers a holistic view of how genetic information is translated into the chemical phenotype of an organism.
In the context of this compound, a multi-omics approach can be used to elucidate its biosynthetic pathway and regulation. For example, by correlating the abundance of this ester with gene expression data (transcriptomics) across different fruit ripening stages, researchers can identify candidate genes encoding the enzymes responsible for its synthesis, such as alcohol acyltransferases (AATs). nih.govresearchgate.net
Furthermore, quantitative trait loci (QTL) mapping and genome-wide association studies (GWAS) can link genetic markers to the production of specific volatile compounds. This information is invaluable for breeding programs aimed at enhancing the flavor profiles of fruits and other agricultural products. mdpi.com
Metabolomic studies have revealed that the biosynthesis of branched-chain esters, like this compound, is often linked to the catabolism of branched-chain amino acids such as isoleucine, leucine, and valine. oup.comnottingham.ac.ukacs.org An integrated omics approach can help to unravel the complex regulatory networks that control the flux of precursors through these pathways, ultimately leading to the production of specific aroma compounds.
Ecological and Biochemical Roles Excluding Mammalian Physiological and Clinical Human Applications
Role as a Semiochemical in Interspecies Communication
Semiochemicals are chemical signals that mediate interactions between organisms. Esters, as a class of volatile compounds, are widely recognized for their role in chemical communication, particularly between insects and plants. researchgate.netmdpi.com While direct evidence for Octan-3-yl 2-methylbut-2-enoate is limited, its structural features—an eight-carbon alcohol moiety and an unsaturated carboxylic acid component—are characteristic of compounds involved in such interactions.
Volatile organic compounds (VOCs) released by plants are crucial cues for insects in locating host plants for feeding, oviposition, and shelter. researchgate.netnih.gov These VOC blends can be highly specific, and the presence or absence of particular compounds can determine whether a plant is attractive or repellent to an insect species. researchgate.net Esters are common constituents of these floral and vegetative scent bouquets. mdpi.com
For instance, various esters are known to act as attractants for pest species. While no specific studies document the effect of this compound on insect behavior, related compounds from the angelate and tiglate families (isomers of the 2-methylbut-2-enoate moiety) are found in the essential oils of various plants and are known to elicit responses in insects. It is plausible that this compound could function as either an attractant or a repellent, depending on the insect species and the context of the broader chemical blend in which it is presented. The fruity, green odor profile often associated with such esters can be a key indicator for herbivorous insects searching for suitable food sources. vulcanchem.com
The olfactory systems of arthropods are finely tuned to detect and interpret complex chemical landscapes. nih.gov The detection of a specific volatile, such as an ester, can trigger a cascade of behavioral responses, from orientation and navigation towards a source to the initiation of feeding or mating behaviors. nih.gov The structure of this compound, with its specific chain length and double bond position, would present a unique olfactory signature to an insect's antennal receptors.
The behavioral response of an arthropod to a compound like this compound would be dependent on the insect's own physiological state and the ecological context. For example, a particular ester might be attractive to a specialist herbivore that feeds on a plant emitting that compound, while being neutral or even repellent to a generalist herbivore.
For a volatile compound to be perceived by an insect, it must first traverse the aqueous lymph surrounding the olfactory neurons in the insect's antennae. This is facilitated by odorant-binding proteins (OBPs), which are small, soluble proteins that bind to hydrophobic odorant molecules and transport them to the olfactory receptors (ORs). nih.govnumberanalytics.com The interaction between an OBP and a ligand is a critical step in olfactory signal transduction and can influence the sensitivity and specificity of the insect's response. nih.govresearchgate.net
The binding affinity of an OBP for a particular ligand is determined by the size, shape, and chemical properties of both the ligand and the OBP's binding pocket. nih.gov While no studies have specifically investigated the binding of this compound to insect OBPs, research on other esters and volatile compounds has shown that OBPs can exhibit both broad and specific binding affinities. nih.govnih.gov It is hypothesized that OBPs with a certain structural conformation would be capable of binding this compound, thereby enabling its detection by the insect's olfactory system. The interaction of multiple OBPs could also play a role in the fine-tuned perception of complex odor blends. nih.govresearchgate.net
Contribution to Environmental Volatile Organic Compound (VOC) Signatures
Biogenic volatile organic compounds (BVOCs), including esters like this compound, are released into the atmosphere from a variety of natural sources, primarily vegetation. researchgate.net These emissions play a significant role in atmospheric chemistry and can influence ecological dynamics.
Once released into the atmosphere, unsaturated esters are subject to various chemical transformations, primarily initiated by reactions with oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). researchgate.netrsc.org The presence of a carbon-carbon double bond in the 2-methylbut-2-enoate moiety of this compound makes it susceptible to rapid degradation, particularly through ozonolysis and reaction with OH radicals during the daytime. rsc.org
These atmospheric reactions lead to the formation of a variety of secondary products, including smaller, more oxygenated compounds. frontiersin.org The specific products formed from the degradation of this compound would depend on the atmospheric conditions, but would likely include smaller aldehydes, ketones, and carboxylic acids. These reactions contribute to the formation of secondary organic aerosols (SOA), which can have significant impacts on air quality and climate. The atmospheric lifetime of such unsaturated esters is generally short, on the order of hours to days, indicating that their direct impact is likely to be more localized to their source region. researchgate.netfrontiersin.org
The release of specific VOCs by plants can have cascading effects throughout an ecosystem, influencing community structure and trophic interactions. nih.gov For example, the volatile profile of a plant can attract pollinators, repel herbivores, and even attract the natural enemies of those herbivores, a phenomenon known as indirect defense. frontiersin.org
While the specific role of this compound in this context is unknown, the blend of which it is a part can convey a wealth of information to the surrounding community. For instance, changes in the emission of this ester, perhaps in response to herbivore damage, could signal the presence of a food source to predators or parasitoids of that herbivore. Furthermore, the deposition of this and other VOCs onto soil and other surfaces can influence microbial communities and the behavior of soil-dwelling organisms.
Biochemical Functions in Cellular and Organismal Metabolism
While direct research on the biochemical functions of this compound is limited, insights can be drawn from the metabolic pathways of its constituent components: the octanyl group and the 2-methylbut-2-enoate moiety.
Involvement in Lipid Metabolism and Energy Storage Pathways
The octanoate (B1194180) component of this compound suggests a potential role in lipid metabolism and energy storage. Studies on octanoate, a medium-chain fatty acid, have shown its avid incorporation into triglycerides in isolated rat adipocytes. nih.gov This process occurs through direct esterification, bypassing the need for prior beta-oxidation to acetyl-CoA. nih.gov In the presence of glucose, octanoate is readily used for triglyceride synthesis. nih.gov
At lower concentrations (below 0.5 mM), octanoate has been observed to stimulate the conversion of glucose into carbon dioxide and triglycerides. nih.gov However, at higher concentrations (millimolar), it can significantly depress the synthesis of fatty acids from glucose. nih.gov This indicates a regulatory role for octanoate in lipid metabolism, where its availability can influence the fate of glucose. The esterification of octanoate is, however, sensitive to the presence of other fatty acids; for instance, palmitate has been shown to strongly inhibit the esterification of octanoate in adipocytes. nih.gov
The esterification of an alcohol like octan-3-ol with a carboxylic acid like 2-methylbut-2-enoic acid to form this compound is a process that could potentially serve to store these molecules. In various organisms, the formation of esters from alcohols and acyl-CoAs is a known metabolic strategy. The production of various carboxylate esters in engineered E. coli highlights the biological potential for such conversions. nih.gov
| Metabolic Process | Effect of Octanoate | Influencing Factors |
| Triglyceride Synthesis | Avidly incorporated via direct esterification. nih.gov | Presence of glucose is required. nih.gov |
| Glucose Metabolism | Stimulatory at low concentrations (<0.5 mM) for CO2 and triglyceride production. nih.gov | - |
| Fatty Acid Synthesis | Depressed at millimolar concentrations. nih.gov | - |
| Octanoate Esterification | Inhibited by the presence of palmitate. nih.gov | - |
Metabolic Intermediary Roles in Microbial and Plant Physiology
The components of this compound, namely the C8 alcohol (octanol) and the branched-chain unsaturated acid (2-methylbut-2-enoic acid), are similar to molecules that play various roles in microbial and plant physiology.
In microbial metabolism, branched-chain amino acids can be catabolized through pathways like the Ehrlich pathway, leading to the formation of fusel alcohols, which are structurally related to the octanol (B41247) moiety. For instance, the production of 2-methyl-1-propanol (B41256) and 2-methyl-1-butanol (B89646) in E. coli points to the activity of such pathways. mdpi.com The 2-methylbut-2-enoate portion is structurally related to intermediates in the metabolism of isoprenoids. The mevalonate (B85504) (MVA) pathway, which is central to isoprenoid biosynthesis in many organisms, involves intermediates that are structurally similar. nih.gov Engineered E. coli have been used to produce olefinic esters, demonstrating the microbial capacity to synthesize and esterify unsaturated compounds. nih.gov
In plants, volatile organic compounds (VOCs), including esters, play crucial roles in defense, pollination, and communication. The synthesis of these esters often involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). The octanol moiety could potentially be derived from the lipoxygenase (LOX) pathway, which is involved in the production of various C6 and C9 aldehydes and alcohols from fatty acids. The 2-methylbut-2-enoate moiety is structurally similar to tiglates, which are found in the essential oils of various plants and are derived from the metabolism of the amino acid isoleucine.
The production of olefinic esters in engineered microbial systems for biofuels is an area of active research. nih.gov For example, strains of E. coli have been engineered to produce isoprenyl acetate (B1210297) and prenyl acetate, which are unsaturated esters. nih.gov This highlights the metabolic plasticity of microorganisms to produce a diverse range of esters when provided with the appropriate genetic pathways.
| Metabolic Pathway | Relevant Component of this compound | Organismal Context |
| Ehrlich Pathway | Octanol moiety (as a fusel alcohol) | Microbial metabolism (e.g., E. coli). mdpi.com |
| Mevalonate (MVA) Pathway | 2-methylbut-2-enoate moiety (isoprenoid precursor) | Microbial and plant metabolism. nih.gov |
| Lipoxygenase (LOX) Pathway | Octanol moiety | Plant metabolism |
| Amino Acid Catabolism (Isoleucine) | 2-methylbut-2-enoate moiety (as tiglate) | Plant metabolism |
| Engineered Ester Biosynthesis | Full ester structure | Microbial biotechnology (e.g., E. coli). nih.gov |
Future Research Directions and Interdisciplinary Applications
Computational Chemistry and Molecular Modeling of Octan-3-yl 2-methylbut-2-enoate Interactions
Future computational studies are poised to unravel the complex molecular interactions of this compound. Through the use of advanced modeling software, researchers can simulate the compound's structure and calculate key physicochemical parameters. thegoodscentscompany.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into the molecule's conformational flexibility, electron distribution, and interaction energies with biological receptors, such as insect olfactory proteins. This predictive modeling can guide the rational design of new semiochemicals with enhanced specificity and efficacy. nih.gov
A key area of investigation will be the determination of the molecule's optimized geometry and molecular weight, which are fundamental to understanding its behavior. thegoodscentscompany.com By modeling the interactions of this compound with specific biological targets, it may be possible to predict its activity as a signaling molecule. nih.gov This computational-first approach can significantly reduce the time and resources required for experimental screening of its potential applications. nih.gov
Interactive Data Table: Predicted Molecular Descriptors for Computational Modeling
| Descriptor | Predicted Value/Focus of Study | Relevance in Molecular Modeling |
| Molecular Weight | 212.33 g/mol | A fundamental parameter for all computational models. |
| Optimized Energy | To be determined | Indicates the most stable conformation of the molecule. |
| Interaction Energy | To be determined | Quantifies the strength of binding to target proteins. |
| Conformational Analysis | To be determined | Identifies the different shapes the molecule can adopt. |
Bio-Inspired Synthesis and Engineering of Production Systems
The sustainable production of specialty chemicals like this compound is a significant area of future research, with a focus on bio-inspired synthesis and metabolic engineering. While chemical synthesis is the current method, microbial fermentation offers a promising and environmentally friendly alternative. The principles for producing similar branched-chain esters have been established in model organisms like Saccharomyces cerevisiae (baker's yeast). researchgate.netnih.gov
Future research would likely focus on engineering a microbial chassis to produce this compound from simple carbon sources. This would involve two key metabolic engineering strategies:
Enhancing Precursor Supply: The biosynthesis of this ester requires 2-methylbut-2-enoic acid and octan-3-ol. The production of branched-chain alcohols like isobutanol has been successfully engineered in yeast by overexpressing key enzymes in the amino acid biosynthesis pathway. researchgate.net A similar strategy could be adapted to produce octan-3-ol. The biosynthesis of 1-octen-3-ol (B46169), a related C8 alcohol, has been studied in fungi, and the enzymes involved could be explored for this purpose. researchgate.net
Overexpression of Ester-Synthesizing Enzymes: The final step of ester formation is the condensation of an alcohol and an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). frontiersin.org Various AATs with different substrate specificities have been identified and used to produce a library of esters. frontiersin.orgperflavory.com Future work would involve screening for an AAT that efficiently utilizes octan-3-ol and a derivative of 2-methylbut-2-enoic acid.
Interactive Data Table: Key Genes in Engineered Ester Biosynthesis
| Gene/Enzyme Class | Function | Relevance for this compound |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step. perflavory.com | A specific AAT would be needed for the condensation of octan-3-ol and the acid precursor. |
| Ilv2, Ilv5, Ilv3, Aro10, Adh7 | Enzymes in the isobutanol production pathway in yeast. researchgate.net | Similar pathways could be engineered for octan-3-ol synthesis. |
| Fatty Acid Dioxygenase/Hydroperoxide Lyase | Involved in the biosynthesis of C8 alcohols in fungi. researchgate.net | Potential source of enzymes for octan-3-ol production. |
Targeted Metabolomic Profiling in Ecological Studies
Metabolomics, particularly the analysis of volatile organic compounds (VOCs), is a powerful tool for understanding the chemical communication between organisms. nih.gov Future research could employ targeted metabolomic profiling to investigate the presence and role of this compound in ecological interactions, despite some sources suggesting it is not found in nature. mdpi.com This would involve developing sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to specifically screen for this compound in complex environmental samples. usda.gov
A key application would be in the study of plant-pollinator interactions. Floral scents are complex mixtures of VOCs, including esters, that attract specific pollinators. nih.govusda.gov Targeted analysis of the floral volatilome of various plant species could definitively determine if this compound is a component of any natural fragrances. youtube.comrsc.org Such studies have revealed that the composition of floral scents can vary significantly between species and even throughout the day, influencing pollinator behavior. usda.govyoutube.com If found, its concentration could be correlated with visits from specific insects, suggesting a role as a semiochemical.
Interactive Data Table: Approaches in Targeted Metabolomics
| Analytical Technique | Application in Ecological Studies | Potential for this compound |
| GC-MS | Identification and quantification of volatile organic compounds in floral scents. rsc.org | Primary method to detect and quantify the compound in environmental samples. |
| HS-SPME | Headspace solid-phase microextraction for sampling volatile compounds from flowers. youtube.com | A non-destructive method to collect potential samples containing the ester. |
| Y-Tube Olfactometer | Bioassay to test the behavioral response of insects to specific volatile compounds. usda.gov | To determine if the compound acts as an attractant or repellent to insects. |
Development of Environmentally Benign Pest Management Strategies based on Semiochemicals
Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly being used as a cornerstone of environmentally benign integrated pest management (IPM) strategies. nih.govresearchgate.net These compounds are often species-specific and biodegradable, offering a targeted approach to pest control with minimal impact on non-target organisms. Future research could explore the potential of this compound as a novel semiochemical for pest management.
Given that the related alcohol, 1-octen-3-ol, is a known attractant for biting insects, it is plausible that this compound could also elicit a behavioral response in certain insect species. researchgate.net The research would initially involve laboratory-based bioassays, such as Y-tube olfactometer experiments, to screen for any attractant or repellent properties against economically important pests.
If proven effective, the compound could be incorporated into various pest management strategies:
Monitoring: Used in traps to monitor pest populations and inform the timing of other control measures.
Mating Disruption: Releasing a synthetic pheromone to confuse males and prevent them from finding mates.
A critical aspect of developing semiochemical-based tools is the formulation of slow-release dispensers that protect the volatile compound from degradation and ensure a consistent release rate over time.
Exploration of this compound in Novel Material Science and Bioproduct Development
The field of material science is actively seeking renewable and biodegradable alternatives to petroleum-based plastics. Fatty acids and their esters are promising candidates for the synthesis of bioplastics and polymers. Future research could investigate the potential of this compound as a monomer or a functional additive in the development of novel biomaterials.
The structure of this compound, with its ester functional group and unsaturated bond, offers potential for polymerization. Research in this area would likely explore its incorporation into polymer chains through processes like radical polymerization. The resulting polymers could have unique properties conferred by the branched octyl group and the methylbutenoate moiety, potentially influencing flexibility, hydrophobicity, and biodegradability.
Another avenue of exploration is its use as a bioplasticizer. Plasticizers are added to polymers like PVC to increase their flexibility. Derivatives of fatty acid esters have been shown to be effective bioplasticizers, offering a renewable alternative to traditional phthalate-based plasticizers. The compatibility and efficiency of this compound as a plasticizer in various polymer matrices could be a valuable area of future study.
Interactive Data Table: Potential Applications in Material Science
| Application | Rationale | Potential Properties |
| Bioplastic Monomer | The unsaturated bond allows for polymerization. | The branched ester structure could impart flexibility and hydrophobicity to the resulting polymer. |
| Bioplasticizer | Fatty acid esters can improve the flexibility of polymers. | Could offer a renewable alternative to conventional plasticizers in materials like PVC. |
| Functional Additive | The unique chemical structure could modify surface properties of materials. | Could be used to create water-repellent or biodegradable coatings. |
Q & A
Q. What statistical frameworks are suitable for comparing bioactivity data between this compound and structural analogs?
- Methodological Answer : Perform dose-response assays (e.g., IC) in triplicate. Apply ANOVA with Tukey’s post-hoc test for significance (). Use principal component analysis (PCA) to cluster compounds by bioactivity profiles. Validate models with cross-validation (k-fold) and residual plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
